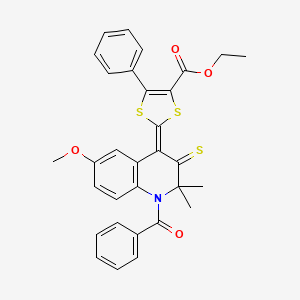

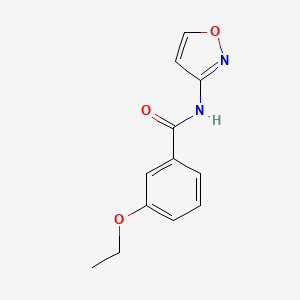

![molecular formula C18H13IN2O3S B4585415 N-[1-{[(4-碘苯基)氨基]羰基}-2-(2-噻吩基)乙烯基]-2-呋喃酰胺](/img/structure/B4585415.png)

N-[1-{[(4-碘苯基)氨基]羰基}-2-(2-噻吩基)乙烯基]-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide involves multi-step chemical processes that often start from readily available precursors such as amino acids, nitro compounds, and various organometallic reagents. One approach includes the synthesis of fluorescent crosslinked aromatic polyamides containing thiophene and furane groups through self-condensation processes, where the vinyl side groups play a crucial role in the crosslinking mechanism, leading to materials with significant fluorescence (Sánchez et al., 2015). Another relevant synthesis method involves the palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides, showcasing the versatility of palladium catalysis in incorporating carbonyl functionalities under carbon-monoxide-free conditions (Sawant et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds like N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide typically employs techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analyses reveal intricate details about the molecular geometry, including bond lengths, angles, and the presence of specific functional groups that contribute to the molecule's reactivity and properties. For instance, the crystal structure of related compounds shows strong intramolecular hydrogen bonding and the strategic positioning of iodine and nitro groups that influence molecular packing and stability (Wardell et al., 2005).

Chemical Reactions and Properties

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide participates in a variety of chemical reactions, including palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules with potential antibacterial activities (Siddiqa et al., 2022). The presence of the iodophenyl group allows for selective functionalization via nucleophilic aromatic substitution, offering pathways to diverse chemical modifications.

科学研究应用

镍催化的 N-乙烯基酰胺碳双官能化

本研究重点介绍了 N-乙烯基酰胺与芳基硼酸和溴二氟乙酸盐的镍催化串联反应,生成受保护的 α,α-二氟-γ-氨基酸酯。该过程展示了酰胺羰基在肽化学和蛋白质工程中的效用,表明 N-乙烯基酰胺衍生物在合成复杂生物活性分子中具有潜在的应用 (杨等人,2020)。

荧光交联芳香族聚酰胺

对含有苯基、噻吩和呋喃基团的新型荧光交联芳香族聚酰胺的研究表明,它们可以通过自缩合反应,使用磷酸化方法合成。这些材料具有高发射荧光和热响应性,显示出在热敏器件应用中的潜力,表明 N-[1-{[(4-碘苯基)氨基]羰基}-2-(2-噻吩基)乙烯基]-2-呋喃酰胺在开发先进聚合物材料中的作用 (桑切斯等人,2015)。

钯催化的氨基羰基化

使用乙酸钯和 Xantphos,各种 N-取代甲酰胺与芳基碘化物和溴化物的无一氧化碳氨基羰基化反应,展示了广泛的底物范围。这种方法消除了对有毒一氧化碳的需求,强调了 N-取代甲酰胺(以及相关化合物)在温和条件下合成酰胺中的重要性,凸显了在药物和材料化学中的潜在应用 (萨万特等人,2011)。

属性

IUPAC Name |

N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN2O3S/c19-12-5-7-13(8-6-12)20-17(22)15(11-14-3-2-10-25-14)21-18(23)16-4-1-9-24-16/h1-11H,(H,20,22)(H,21,23)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTOFVOVFMPYAL-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

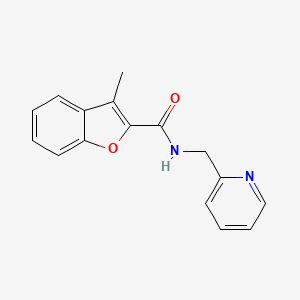

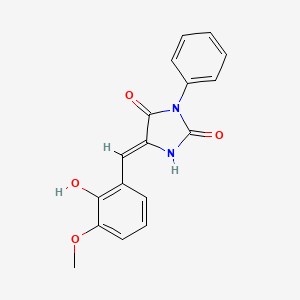

![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)

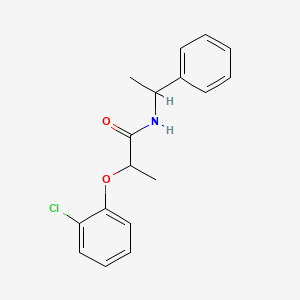

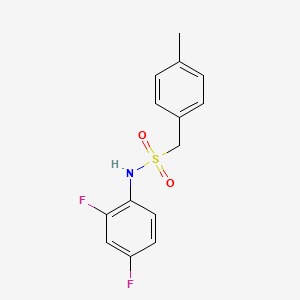

![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)

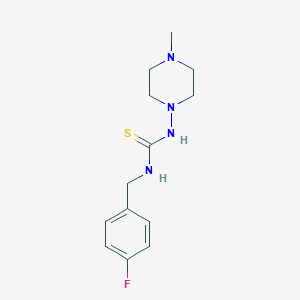

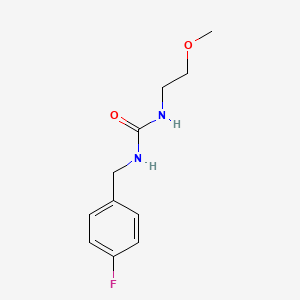

![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)

![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)

![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)